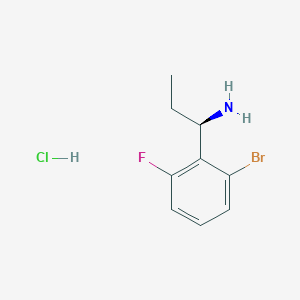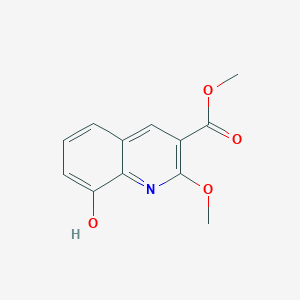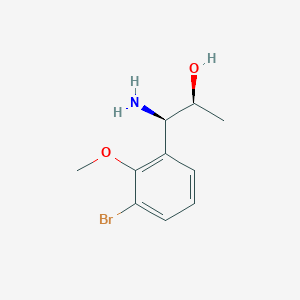![molecular formula C8H8BrN3O2 B15237842 7-Bromo-3-isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B15237842.png)
7-Bromo-3-isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-3-isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one is a heterocyclic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound belongs to the class of isoxazolo[4,5-D]pyridazinones, which are known for their diverse biological activities and chemical reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-isopropyl-4-bromo-5-nitroisoxazole with hydrazine hydrate, followed by cyclization to form the desired pyridazinone ring . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
7-Bromo-3-isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are limited.
Cyclization and Ring-Opening: The isoxazole and pyridazinone rings can undergo transformations under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include nucleophiles such as amines or thiols for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions may vary but often include solvents like dimethyl sulfoxide (DMSO) or acetonitrile and may require catalysts or heating.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
科学的研究の応用
Chemistry
In chemistry, 7-Bromo-3-isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
This compound has shown promise in biological and medicinal research due to its potential biological activities. It has been investigated for its potential as an enzyme inhibitor, antimicrobial agent, and anticancer compound. Studies have shown that derivatives of this compound can exhibit significant biological activity, making it a valuable scaffold for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its reactivity and structural features make it suitable for applications in materials science and catalysis.
作用機序
The mechanism of action of 7-Bromo-3-isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interacting with cellular receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but studies suggest that it may modulate signaling pathways involved in cell proliferation and apoptosis .
類似化合物との比較
Similar Compounds
3-Isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one: Lacks the bromine atom, which may affect its reactivity and biological activity.
7-Chloro-3-isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one: Similar structure but with a chlorine atom instead of bromine, which can lead to different chemical and biological properties.
7-Phenyl-3-isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one:
Uniqueness
The presence of the bromine atom in 7-Bromo-3-isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one makes it unique compared to its analogs. Bromine can participate in specific chemical reactions, such as nucleophilic substitution, which can be leveraged to create a wide range of derivatives. Additionally, the bromine atom may influence the compound’s biological activity, making it a valuable scaffold for drug discovery and development .
特性
分子式 |
C8H8BrN3O2 |
|---|---|
分子量 |
258.07 g/mol |
IUPAC名 |
7-bromo-3-propan-2-yl-5H-[1,2]oxazolo[4,5-d]pyridazin-4-one |
InChI |
InChI=1S/C8H8BrN3O2/c1-3(2)5-4-6(14-12-5)7(9)10-11-8(4)13/h3H,1-2H3,(H,11,13) |
InChIキー |
BVCDCAHHQAGMSC-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NOC2=C1C(=O)NN=C2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


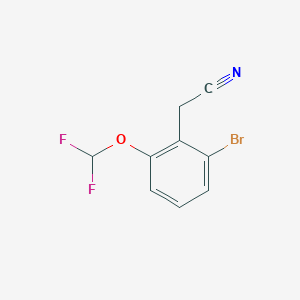
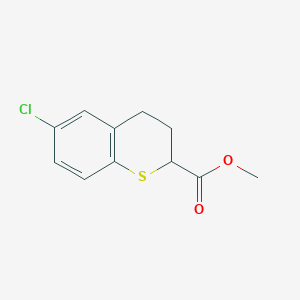


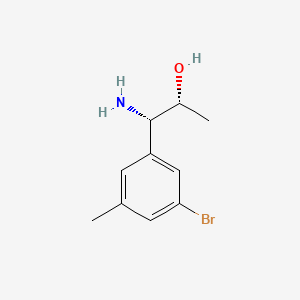
![Ethyl 6-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylate](/img/structure/B15237797.png)
![(3R)-5,6,7-Trifluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B15237813.png)
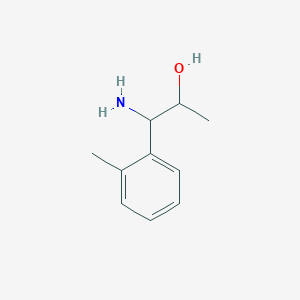

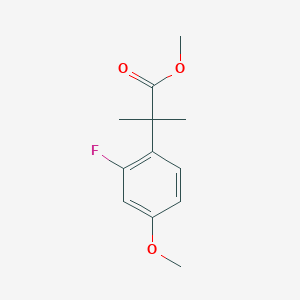
![(E)-(ethylcyano[2-(2,6-difluorophenyl)hydrazin-1-ylidene]formate)](/img/structure/B15237836.png)
